N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

Nomenclature and Structural Features

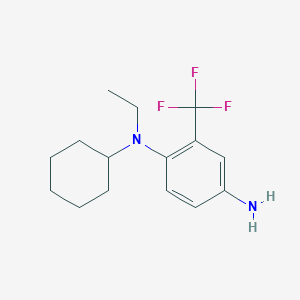

N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern on the benzene ring system. The compound bears the Chemical Abstracts Service registry number 1220016-64-7 and possesses the molecular formula C15H21F3N2 with a molecular weight of 286.34 grams per mole. The structural architecture of this molecule features a benzene ring core with amino groups positioned at the 1 and 4 positions, creating a para-diamine configuration that is fundamental to its chemical reactivity and applications.

The substitution pattern includes a trifluoromethyl group at the 2-position of the benzene ring, which significantly influences the electronic properties of the molecule through its strong electron-withdrawing character. The nitrogen atom at position 1 carries both cyclohexyl and ethyl substituents, creating a tertiary amine functionality, while the nitrogen at position 4 remains as a primary amine. This asymmetric substitution pattern distinguishes the compound from simpler aromatic diamines and contributes to its specialized properties and applications.

The trifluoromethyl group, represented by the molecular fragment -CF3, imparts several critical characteristics to the molecule. The carbon-fluorine bonds are among the strongest single bonds in organic chemistry, contributing to the thermal and chemical stability of the compound. Additionally, the electronegative fluorine atoms create a strong electron-withdrawing effect that influences the basicity of the amino groups and affects the overall reactivity pattern of the molecule.

Historical Context and Discovery

The development of this compound emerged from broader research efforts in organofluorine chemistry that gained significant momentum in the latter half of the twentieth century. The incorporation of trifluoromethyl groups into aromatic systems became a subject of intense investigation due to their ability to modify the physical and chemical properties of organic molecules in predictable and useful ways. The systematic exploration of fluorinated aromatic diamines was driven by the need for building blocks that could impart enhanced thermal stability, unique electronic properties, and improved solubility characteristics to polymeric materials.

The specific combination of cyclohexyl and ethyl substituents on the amino nitrogen represents a deliberate design choice to balance steric effects with electronic properties. The cyclohexyl group provides bulky substitution that can influence molecular packing and polymer chain interactions, while the ethyl group offers a smaller, more flexible substituent that can participate in various chemical transformations. This dual substitution pattern reflects advances in synthetic methodology that allow for the selective introduction of different alkyl groups onto aromatic amine systems.

Research into trifluoromethyl-substituted aromatic compounds has been particularly influenced by their applications in pharmaceutical chemistry, where fluorine substitution has become a common strategy for modifying drug properties. However, the development of compounds like this compound has been primarily driven by materials science applications, particularly in the synthesis of high-performance polymers. The compound represents part of a broader family of fluorinated aromatic diamines that have been developed to address specific challenges in polymer chemistry, such as the need for materials with improved thermal stability and unique optical properties.

The synthetic approaches to such compounds have evolved significantly, with modern methods allowing for the efficient construction of complex substitution patterns on aromatic rings. The development of this particular compound likely involved optimization of reaction conditions to achieve selective substitution while maintaining the integrity of the sensitive amino functional groups. The historical progression from simple aromatic amines to complex, multiply-substituted systems like this compound reflects the sophisticated understanding of structure-property relationships that has developed in organic chemistry over recent decades.

Significance in Organic Chemistry and Materials Science

This compound occupies a significant position in contemporary organic chemistry and materials science due to its unique combination of structural features that enable specialized applications. The compound serves as a valuable monomer in the synthesis of high-performance polymeric materials, particularly polyamides and polyimides that require enhanced thermal stability and unique electronic properties. The presence of the trifluoromethyl group is particularly important in this context, as it contributes to the development of polymers with reduced charge transfer complex interactions between neighboring polymer chains.

Recent research has demonstrated that fluorine-containing diamine monomers, including compounds structurally related to this compound, are instrumental in creating polymeric materials with improved transparency and reduced coloration. The electron-withdrawing nature of the trifluoromethyl group helps to minimize charge transfer complex formation, which is often responsible for unwanted coloration in aromatic polymers. This property makes such compounds particularly valuable in applications where optical clarity is essential, such as in high-performance optical films and electronic displays.

The asymmetric substitution pattern of this compound provides unique opportunities for controlling polymer architecture and properties. The combination of primary and tertiary amine functionalities allows for selective chemical modifications and enables the incorporation of the compound into polymer backbones through different reaction pathways. The bulky cyclohexyl substituent can influence polymer chain packing and crystallization behavior, while the smaller ethyl group provides flexibility and can participate in additional chemical transformations.

In the broader context of organofluorine chemistry, this compound represents an important example of how strategic fluorine incorporation can be used to tune molecular properties for specific applications. The strong carbon-fluorine bonds contribute to exceptional thermal and chemical stability, making polymers derived from this monomer suitable for demanding applications in aerospace, electronics, and other high-technology fields. The compound also demonstrates the principle that multiple functional group modifications can work synergistically to achieve desired material properties.

The significance of this compound extends to its role as a model compound for understanding structure-property relationships in fluorinated aromatic systems. Research involving this and related compounds has contributed to the fundamental understanding of how fluorine substitution affects molecular interactions, polymer morphology, and material performance. This knowledge has informed the design of new generations of fluorinated building blocks for advanced materials applications.

The compound has also contributed to advancing synthetic methodologies in organofluorine chemistry. The successful preparation of such complex, multiply-substituted aromatic systems has required the development of sophisticated synthetic strategies that can introduce different functional groups selectively while preserving the integrity of sensitive functionalities. These methodological advances have broader implications for the synthesis of other complex fluorinated organic molecules and have contributed to the general expansion of capabilities in synthetic organic chemistry.

Properties

IUPAC Name |

1-N-cyclohexyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2/c1-2-20(12-6-4-3-5-7-12)14-9-8-11(19)10-13(14)15(16,17)18/h8-10,12H,2-7,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDXASUABUVSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reactants : Nitroarenes, tertiary alkylamines, trifluoropropene, and redox-active esters.

- Catalysts : [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (4 mol%) and Ni(NO₃)₂·6H₂O with bathophenanthroline (20 mol%).

- Solvent : DMSO and DME mixture.

- Conditions : Ambient temperature (~80°C), blue LED irradiation, 48 hours.

- Outcome : Formation of trifluoromethylated aromatic amines with high regioselectivity.

Research findings indicate that this method efficiently introduces the trifluoromethyl group at the aromatic ring, providing a route to synthesize intermediates for further functionalization (Reference).

Stepwise Synthesis via Grignard and Catalytic Hydrogenation

A classical approach involves forming the aromatic core via Grignard reagents, followed by selective functionalization:

Procedure:

- Formation of Grignard Reagent : Reacting i-propylmagnesium chloride with magnesium in diethyl ether or THF to produce the Grignard reagent.

- Addition to Aromatic Ketone : Cyclohexanone reacts with the Grignard reagent at 0–10°C to form a cyclohexyl-substituted amine intermediate.

- Introduction of Trifluoromethyl Group : This is achieved via halogenation of the aromatic ring followed by nucleophilic substitution with trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMS-CF₃).

- Cyclization and Reduction : Catalytic hydrogenation over palladium on carbon in methanol reduces any residual unsaturation and stabilizes the amine.

Notes:

- This approach allows precise control over the substitution pattern.

- The trifluoromethylation step often employs electrophilic trifluoromethylating reagents under basic conditions.

This method is supported by patent literature and classical organic synthesis techniques, emphasizing the importance of regioselective halogenation and nucleophilic substitution (Reference).

Alternative Route: Nucleophilic Aromatic Substitution (SNAr) Strategy

Given the electron-withdrawing nature of the trifluoromethyl group, nucleophilic aromatic substitution can be employed to introduce amino groups onto activated aromatic rings.

Procedure:

- Preparation of Activated Aromatic Precursors : Starting from chlorinated or brominated aromatic compounds bearing the trifluoromethyl group.

- SNAr Reaction : Reacting with cyclohexylamine or ethylamine in polar aprotic solvents like DMF or NMP, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

- Reaction Conditions : Temperatures between 0°C and 50°C, under inert atmosphere.

- Post-Functionalization : Further derivatization to incorporate the N1-cyclohexyl and N1-ethyl groups via alkylation or acylation.

Notes:

- This route is advantageous when the aromatic ring is pre-activated.

- The trifluoromethyl group's electron-withdrawing effect facilitates nucleophilic attack at specific positions.

This approach aligns with documented aromatic substitution reactions and is supported by patent literature on trifluoromethylated aromatic amines (Reference).

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as quinones, reduced amine derivatives, and substituted benzene derivatives with various functional groups replacing the amine groups.

Scientific Research Applications

Medicinal Chemistry

N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its bioavailability and efficacy in drug formulations.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related diamines have shown promising results against various cancer cell lines, suggesting that this compound may possess similar activity.

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of polymers and coatings. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability.

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high purity and yield.

Synthesis Route Example:

A common synthetic route includes:

- Formation of the Trifluoromethyl Group : Utilizing trifluoroacetic anhydride.

- Amine Coupling : Reacting with cyclohexylamine and ethylamine under controlled conditions.

Environmental Applications

Emerging research suggests that this compound may have applications in environmental science, particularly in the development of sensors for detecting pollutants due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclohexyl and ethyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations at N1 and N4 Positions

Key structural analogs differ in substituents at the N1/N4 positions and the benzene ring (Table 1).

Table 1: Structural Comparison of Benzene-1,4-diamine Derivatives

Physicochemical Properties

- Lipophilicity : The cyclohexyl and ethyl groups in the target compound likely increase logP compared to N1,N1-dimethyl analogs (logP ~1.5 for C₉H₁₁F₃N₂ ).

- Thermal Stability : (E)-N1-(3-Chlorobenzylidene)benzene-1,4-diamine shows stability up to 200°C (TGA/DSC data) , suggesting similar robustness for the target compound.

- Synthetic Routes : Microwave-assisted synthesis of 2-(trifluoromethyl)benzene-1,4-diamine derivatives achieves high yields (99%) without transition metals, applicable to the target compound .

Biological Activity

2-Cyclopropyl-2-(trichloromethyl)oxirane is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Cyclopropyl-2-(trichloromethyl)oxirane features a cyclopropyl group and a trichloromethyl moiety attached to an oxirane ring. This unique configuration may contribute to its reactivity and biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Cyclopropyl-2-(trichloromethyl)oxirane exhibit significant antimicrobial properties. For instance, a related compound showed potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar oxirane derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. A study demonstrated that compounds with trifluoromethyl groups showed enhanced anticancer activity through modulation of cellular pathways involved in apoptosis and cell cycle regulation .

The proposed mechanisms by which 2-Cyclopropyl-2-(trichloromethyl)oxirane exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell survival in both bacteria and cancer cells.

- DNA Interaction : The oxirane ring may facilitate interactions with DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized 2-Cyclopropyl-2-(trichloromethyl)oxirane and tested its efficacy against several bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, effectively inhibiting growth at concentrations lower than those required for conventional antibiotics .

Case Study 2: Anticancer Potential

Another study explored the anticancer effects of oxirane derivatives in vitro. The results showed that treatment with these compounds resulted in significant reductions in cell viability in various cancer cell lines, suggesting potential for further development as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution reactions. For example:

- Step 1 : React 2-(trifluoromethyl)-1,4-dichlorobenzene with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group at the N1 position.

- Step 2 : Substitute the remaining chlorine atom with cyclohexylamine using a Pd-catalyzed Buchwald-Hartwig coupling to enhance regioselectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. How can spectroscopic techniques characterize the structural features of this compound?

- Methodological Answer :

- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹), C–F stretches (~1100–1200 cm⁻¹), and aromatic C=C vibrations (~1500–1600 cm⁻¹). Compare with computed IR spectra from DFT (B3LYP/6-311++G(d,p)) to validate assignments .

- NMR :

- ¹H NMR : Assign aromatic protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂).

- ¹³C NMR : Confirm trifluoromethyl carbon (δ ~120 ppm, q, J = 280 Hz) and aromatic carbons adjacent to substituents .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Use MIC (Minimum Inhibitory Concentration) values ≥128 µg/mL as inactive .

- Cytotoxicity : Screen against human keratinocytes (HaCaT cells) via MTT assay. A selectivity index (IC₅₀/MIC) >10 indicates potential therapeutic utility .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental reactivity data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute bond dissociation energies (BDEs) for N–C bonds. Compare with experimental substitution rates to identify steric/electronic effects from the cyclohexyl and trifluoromethyl groups .

- Hammett Analysis : Use σₚ values of substituents (e.g., CF₃: σₚ = 0.54) to predict reaction kinetics in nucleophilic aromatic substitution. Deviations from linear free-energy relationships suggest steric hindrance from the cyclohexyl group .

Q. What strategies improve the compound’s solubility for pharmaceutical formulation?

- Methodological Answer :

- Salt Formation : React with HCl or sulfate to form water-soluble salts (e.g., hydrochloride salt). Monitor pH stability (2–7) via UV-Vis spectroscopy .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) using solvent evaporation. Characterize co-crystals via PXRD and DSC to confirm stability .

Q. How does the trifluoromethyl group influence its pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP (octanol/water partition coefficient) via shake-flask method. The CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS. A t₁/₂ >60 min indicates resistance to oxidative metabolism .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile decomposition temperatures?

- Methodological Answer :

- TGA-DSC : Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere). A sharp weight loss at 200–250°C suggests decomposition, while broad transitions indicate melting or sublimation .

- Crystal Packing : Analyze single-crystal XRD data (e.g., triclinic vs. orthorhombic systems) to correlate lattice energy with thermal stability. Weak van der Waals interactions in triclinic systems may lower decomposition thresholds .

Q. Unexpected regioselectivity in electrophilic substitution: Mechanistic insights?

- Methodological Answer :

- Electrostatic Potential Maps : Generate MEP surfaces (DFT) to identify electron-rich/depleted regions. The CF₃ group deactivates the ring, directing electrophiles to the para position relative to the ethyl group .

- Kinetic Isotope Effects : Compare reaction rates using deuterated vs. non-deuterated substrates to confirm whether C–H bond cleavage is rate-limiting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.